1,3-Dichloro-2-(difluoromethoxy)propane
Description
1,3-Dichloro-2-(difluoromethoxy)propane is a halogenated ether characterized by a propane backbone substituted with two chlorine atoms at the 1 and 3 positions and a difluoromethoxy group at the 2 position. Its reactivity and physical properties are influenced by the electronegative difluoromethoxy group and chlorine substituents, which may enhance stability and alter solubility compared to non-fluorinated analogs.
Properties
Molecular Formula |
C4H6Cl2F2O |
|---|---|
Molecular Weight |
178.99 g/mol |
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)propane |
InChI |
InChI=1S/C4H6Cl2F2O/c5-1-3(2-6)9-4(7)8/h3-4H,1-2H2 |
InChI Key |
WNKHVPXZAJNBEM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CCl)OC(F)F)Cl |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
(a) 1,3-Dichloro-2-(methoxymethoxy)propane (CAS 70905-45-2)
- Molecular Formula : C₅H₁₀Cl₂O₂
- Molecular Weight : 173.04 g/mol
- Key Properties : Soluble in chlorinated solvents (chloroform, dichloromethane); stored at -20°C .
- This results in lower molecular weight and altered solubility compared to the difluoromethoxy analog.
(b) 2-Chloro-1-(difluoromethoxy)-1,1,2-trifluoroethane (Ethrane, CAS 13838-16-9)
- Molecular Formula : C₃H₂ClF₅O
- Molecular Weight : 180.05 g/mol
- Key Properties: Vaporization enthalpy = 31.3 ± 0.1 kJ/mol; used as a nonflammable anesthetic .
- Comparison : Higher fluorine content increases volatility and reduces boiling point. The trifluoroethyl group enhances anesthetic potency, whereas the propane backbone in the target compound may confer different pharmacokinetics.
(c) 1-Chloro-1-(difluoromethoxy)-2,2,2-trifluoroethane (Forane, CAS 26675-46-7)
- Molecular Formula : C₃H₂ClF₅O
- Molecular Weight : 180.05 g/mol
- Key Properties : Synthesized via chlorination/fluorination; used as an anesthetic .
- Comparison : Similar fluorine substitution but shorter carbon chain, leading to distinct phase-transition behavior (e.g., lower boiling point).
(d) 1,3-Dichloro-2-(1-chlorethoxy)propane
Physicochemical Properties
A comparative analysis of key properties is summarized below:
Key Observations :
- Fluorine Impact : Difluoromethoxy groups enhance electronegativity and thermal stability but reduce solubility in polar solvents compared to methoxy analogs .
- Chlorine Role : Chlorine atoms increase molecular weight and may improve density, but they also raise toxicity concerns compared to fully fluorinated anesthetics .
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